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Cat. No.: B12373292

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, characterization, and
immunological significance of the influenza A virus nucleoprotein (NP) peptide fragment 311-
325. This peptide is a critical tool in influenza research, particularly for studying host immune
responses and developing novel vaccine strategies.

Introduction and Discovery

The influenza nucleoprotein (NP) is an internal viral protein essential for viral replication. Unlike
surface glycoproteins such as hemagglutinin (HA) and neuraminidase (NA), NP is highly
conserved across different influenza A strains. This conservation makes it an attractive target
for universal vaccine candidates aiming to elicit T-cell mediated immunity.

The peptide NP (311-325), with the amino acid sequence QVYSLIRPNENPAHK, was identified
through systematic screening of influenza proteins to pinpoint the primary targets of the host's
T-cell response.[1] Research revealed that the internal matrix protein 1 (M1) and nucleoprotein
(NP) are the immunodominant targets for CD4+ T-cell responses in healthy individuals.[2][3]
NP (311-325) emerged from these studies as a major, highly immunogenic MHC class II-
restricted epitope.[4][5]

Immunological Characterization
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Influenza NP (311-325) is a bona fide MHC class Il restricted epitope, primarily presented by
the I-A"b” molecule in murine models.[1][6] Its key immunological features are:

o CD4+ T-Cell Activation: It is a potent activator of CD4+ T-helper cells. This peptide is
frequently used in in-vitro and ex-vivo assays to stimulate and quantify antigen-specific
CD4+ T-cells from infected or vaccinated subjects.[4]

e Cytokine Production: Upon stimulation with NP (311-325), CD4+ T-cells elicit a strong Th1-
biased cytokine response, characterized by the production of high levels of interferon-
gamma (IFN-y).[4][5] This IFN-y production is a key indicator of the cell-mediated immune
response to the virus.

o Specificity: The peptide specifically stimulates CD4+ T-cells and does not induce a response
from CD8+ cytotoxic T-cells.[4][5]

While NP (311-325) is an immunodominant epitope, studies have shown it represents
approximately 4-5% of the total CD4+ T-cell response in the lungs during an active influenza
infection, highlighting the complexity and breadth of the overall immune reaction.[7]

Quantitative Data Summary

The interaction between NP (311-325), the MHC class Il molecule I-A™b”?, and the
corresponding T-cell receptor (TCR) has been quantitatively characterized.

Table 1: Peptide-MHC and TCR-pMHC Binding Affinities
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Peptide Binding TCR:pMHC KD Lo
MHC Allele o Description
Sequence Affinity (ICs0)=* (pM)

The native, high-
avidit

NP (311-325) I-A”b" ~1.25 ~150 ] Y ]
immunodominant

epitope.[6]

Medium-avidity

variant with TCR
A7 Mutant I-ANpA ~1.25 ~300 )

contact residue

mutation.[6]

Medium-avidity

variant with TCR
K5 Mutant I-A”p? ~1.25 ~350 )

contact residue

mutation.[6]

Low-avidity

variant with TCR
Q2 Mutant I-A”b" ~1.25 >500 ]

contact residue

mutation.[6]

Low-avidity

variant with TCR
Q7 Mutant I-ANDA ~1.25 >500 )

contact residue

mutation.[6]

Binding affinity is presented as the reciprocal of the ICso value, where a higher number
indicates stronger binding. Data sourced from fluorescent peptide competition binding assays.

[6]

Table 2: Frequency of NP (311-325)-Specific CD4+ T-
Cells
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Key Experimental Methodologies and Workflows

The characterization of NP (311-325) relies on several core immunological assays. The general

workflow for identifying such an epitope is outlined below.
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General Workflow for T-Cell Epitope Discovery
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Workflow for discovering and validating immunodominant T-cell epitopes.
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T-Cell Activation by NP (311-325)

The peptide is recognized by CD4+ T-cells when presented by an Antigen Presenting Cell
(APC), such as a dendritic cell or macrophage, on an MHC class Il molecule. This interaction
triggers T-cell activation and cytokine release.
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APC presenting the NP (311-325) epitope to a CD4+ T-cell.

Detailed Experimental Protocol: ELISPOT Assay
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The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the frequency of
cytokine-secreting cells at the single-cell level.[8]

Objective: To determine the number of NP (311-325)-specific, IFN-y-secreting CD4+ T-cells.

Materials:

o PVDF-membrane 96-well plates

e Anti-IFN-y capture antibody

 Biotinylated anti-IFN-y detection antibody

» Streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase)

e Substrate (e.g., BCIP/NBT)

» RPMI-1640 medium with 10% FBS

e NP (311-325) peptide (e.g., 2-10 pug/mL final concentration)

e Positive Control (e.g., PHA or PMA/lonomycin)

» Negative Control (e.g., medium with DMSO)

« |solated Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

Protocol:

o Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and coat
wells with anti-IFN-y capture antibody overnight at 4°C.[9][10]

e Blocking: Wash plates to remove excess capture antibody and block with RPMI1/10% FBS for
at least 2 hours at 37°C to prevent non-specific binding.[9]

o Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10"5"
cells per well.
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Stimulation: Add stimulating agents to the appropriate wells: NP (311-325) peptide for test
wells, positive control, and negative control. Incubate at 37°C, 5% CO:2 for 18-24 hours.[9]
[11]

Detection: Lyse cells and wash plates extensively with PBS containing 0.05% Tween 20. Add
the biotinylated detection antibody and incubate for 2 hours at room temperature.

Enzyme Conjugation: Wash plates and add the streptavidin-enzyme conjugate. Incubate for
1 hour at room temperature.

Spot Development: Wash plates and add the enzyme substrate. Monitor for the development
of colored spots (typically 5-20 minutes). Stop the reaction by washing with tap water.

Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Each
spot represents a single cytokine-secreting cell.
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Experimental Workflow for ELISPOT Assay
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Key steps in the IFN-y ELISPOT assay protocol.
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Detailed Experimental Protocol: Intracellular Cytokine
Staining (ICS)

ICS is a flow cytometry-based technique used to identify cytokine-producing cells and
characterize their phenotype simultaneously.

Objective: To determine the percentage of CD4+ T-cells producing IFN-y in response to NP
(311-325).

Materials:

Flow cytometry tubes or 96-well U-bottom plates

e Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-IFN-y

» Protein transport inhibitor (e.g., Brefeldin A or Monensin)

e NP (311-325) peptide

o Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)

o FACS Buffer (PBS + 2% FBS)

 |solated PBMCs or splenocytes

Protocol:

o Cell Stimulation: In a 96-well plate, add 1-2 x 10"6" cells per well. Stimulate with NP (311-
325) peptide, a positive control, or a negative control for 2 hours at 37°C.[12]

« Inhibit Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to trap
cytokines inside the cell. Incubate for an additional 4-16 hours.[12][13]

o Surface Staining: Wash the cells with FACS buffer. Stain for surface markers by adding
antibodies (e.g., anti-CD3, anti-CD4) and incubate for 20-30 minutes at 4°C in the dark.

o Fix and Permeabilize: Wash the cells to remove unbound surface antibodies. Resuspend the
cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.
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This step fixes the cells and creates pores in the membrane for intracellular access.[12][14]

e Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Add the
fluorochrome-conjugated anti-IFN-y antibody diluted in the same buffer. Incubate for 30
minutes at room temperature in the dark.

e Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

e Analysis: Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on the
CD4+ subset. Within the CD4+ population, quantify the percentage of cells that are positive
for IFN-y.

Conclusion

The influenza nucleoprotein peptide NP (311-325) is a cornerstone epitope for the study of cell-
mediated immunity to influenza A virus. Its high degree of conservation and potent ability to
stimulate immunodominant CD4+ T-cell responses make it an invaluable tool for immunological
assays and a key component in the design of next-generation, broadly protective influenza
vaccines. The standardized protocols for ELISPOT and ICS assays detailed herein provide
robust methods for its characterization and for quantifying the cellular immune response it
elicits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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